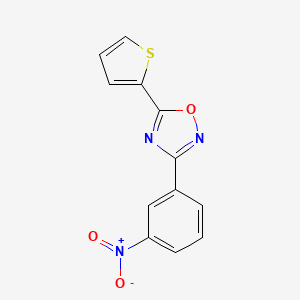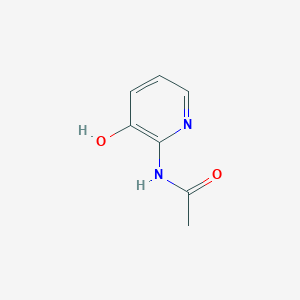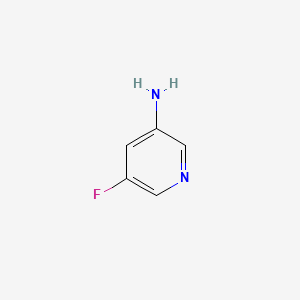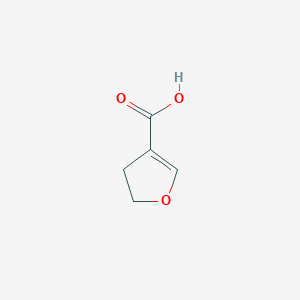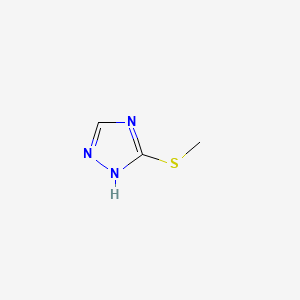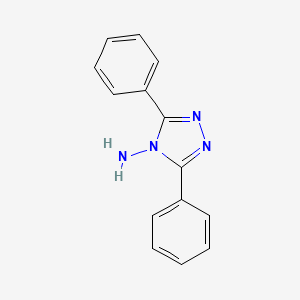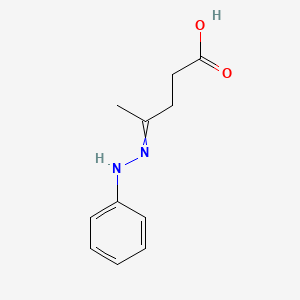
N-甲基-1-苯基乙胺
描述
Synthesis Analysis
N-Methyl-1-phenylethanamine may be synthesized by various methods. An early synthesis reported by Carothers and co-workers involved conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide .Molecular Structure Analysis
The molecular formula of N-Methyl-1-phenylethanamine is C9H13N . Its molecular weight is 135.210 g/mol .Chemical Reactions Analysis
During a study, all reactants, intermediates, and the product were optimized using Density Functional Theory (DFT) calculations along with an optimized reaction pathway to determine the stability of the product and activation energy of all the components .Physical And Chemical Properties Analysis
N-Methyl-1-phenylethanamine is a colorless liquid . It has a density of 0.94 g/mL . Its melting point is -24 ºC and boiling point is 184-189 ºC .科学研究应用
不对称还原胺化
“N-甲基-1-苯基乙胺”已在有机合成领域得到应用,特别是在不对称还原胺化反应中 . 该过程涉及通过中间亚胺或亚胺离子将羰基转化为胺。 该反应非常重要,因为它可以形成新的碳氮键,而碳氮键是许多化学化合物(包括药物)的关键结构单元 .
手性胺的合成
手性胺是一类重要的化合物,具有生物活性。 约 40% 的 FDA 批准药物中的新化学实体 (NCE) 含有手性胺部分 . “N-甲基-1-苯基乙胺”已被用于手性胺的合成,特别是叔胺的合成 .
神经传递效应的研究
“N-甲基-1-苯基乙胺”已被用于研究神经传递对身体的影响及其在调节情绪、食欲、睡眠和运动活动中的作用. 该化合物可以与大脑中的各种神经递质系统相互作用,从而为神经和精神疾病提供宝贵的见解.
利伐斯的明合成
利伐斯的明是一种用于治疗轻度至中度阿尔茨海默病和帕金森病的药物。 “N-甲基-1-苯基乙胺”已被用于利伐斯的明的简便合成 ,证明了其在制药行业的用途 .
N-甲基-N-苄基-1-苯基乙胺的制备
“N-甲基-1-苯基乙胺”已被用于制备 N-甲基-N-苄基-1-苯基乙胺 . 该化合物是一种仲胺,可以作为直接不对称还原胺化反应中的 N 源 .
化学研究
“N-甲基-1-苯基乙胺”可从几家化学供应商处获得,用于各种化学研究应用 . 它通常用于研究其对生物化学和生理过程的影响.
作用机制
Target of Action
N-Methyl-1-phenylethanamine, also known as N-Methylphenethylamine (NMPEA), is a naturally occurring trace amine neuromodulator in humans . It is an isomer of amphetamine and shares the same biomolecular target, TAAR1 , a G protein-coupled receptor which modulates catecholamine neurotransmission .
Mode of Action
It is known to interact with its target, taar1, a g protein-coupled receptor . This interaction modulates catecholamine neurotransmission, which plays a crucial role in various physiological processes, including mood regulation and the body’s response to stress .
Biochemical Pathways
N-Methyl-1-phenylethanamine is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into N-Methyl-1-phenylethanamine .
Pharmacokinetics
It is known that it is a naturally occurring compound in humans . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Its interaction with taar1 and modulation of catecholamine neurotransmission suggest that it may have effects on mood regulation and the body’s response to stress .
Action Environment
It is known that it is a naturally occurring compound in humans , suggesting that it is likely to be influenced by factors such as diet, lifestyle, and overall health
安全和危害
未来方向
N-Methyl-1-phenylethanamine is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . Future research may focus on further understanding its role in the human body and potential applications.
属性
IUPAC Name |
N-methyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342325 | |
| Record name | N-Methyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32512-24-6 | |
| Record name | N-Methyl-1-phenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032512246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-phenylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-PHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1UF8Q1P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




